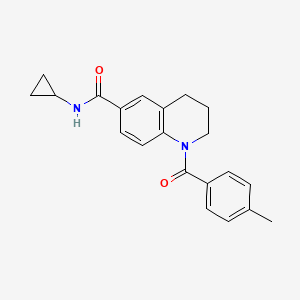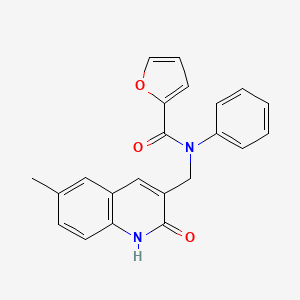
N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as AMBOBA, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure has led to its potential use in a wide range of fields.
Mechanism of Action
N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide acts as a CB1 receptor agonist, which means that it binds to and activates this receptor. This activation leads to a cascade of events within the cell, ultimately resulting in various physiological effects. For example, activation of CB1 receptors in the brain can lead to decreased pain sensation, increased appetite, and impaired memory.
Biochemical and Physiological Effects
N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have various biochemical and physiological effects in both in vitro and in vivo studies. For example, it has been shown to have analgesic effects in animal models of pain, as well as anxiolytic effects in models of anxiety. Additionally, N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide for lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the physiological effects of CB1 receptor activation. Additionally, its unique chemical structure makes it a useful tool for studying the structure-activity relationships of CB1 receptor agonists. However, like all compounds, N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has limitations, including its potential toxicity and the need for further research to fully understand its effects.
Future Directions
There are many potential future directions for the study of N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. For example, researchers could investigate its potential use in the treatment of various disorders, such as chronic pain or anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and its effects on various physiological processes. Finally, researchers could investigate the potential use of N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide as a tool for studying the CB1 receptor and its role in various physiological processes.
Synthesis Methods
The synthesis of N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with allyl bromide to form N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. The purity of the compound is confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in scientific research. Its unique chemical structure has led to its potential use in a wide range of fields, including neuroscience, pharmacology, and biochemistry. In particular, N-allyl-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have a high affinity for the cannabinoid receptor CB1, which is involved in various physiological processes, including pain sensation, appetite, and memory.
properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-11-17-14(20)5-4-6-15-18-16(19-22-15)12-7-9-13(21-2)10-8-12/h3,7-10H,1,4-6,11H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHUYWUEUCNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(prop-2-EN-1-YL)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7717081.png)





![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)

